molecular formula C8H18Cl2N2 B2671430 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride CAS No. 2173992-26-0

5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride

Cat. No.: B2671430
CAS No.: 2173992-26-0
M. Wt: 213.15
InChI Key: UFTKWLHJIFCQPP-UHFFFAOYSA-N
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Description

5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride (CAS 2173992-26-0) is a saturated bicyclic amine derivative supplied as a dihydrochloride salt to enhance stability and solubility. With a molecular formula of C8H18Cl2N2 and a molecular weight of 213.15 g/mol, this compound serves as a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research . The octahydro-1H-pyrrolo[3,2-c]pyridine core provides a rigid, three-dimensional structure that is often employed as a building block for the synthesis of more complex molecules. While specific biological data for this exact salt form is not widely published, the broader class of pyrrolo[3,2-c]pyridine derivatives has demonstrated significant research interest. These scaffolds are frequently explored in the design of potent enzyme inhibitors, including targeted therapies for oncology . Related isomers have been investigated for a range of pharmacological activities, underscoring the potential of this structural motif in the development of new therapeutic agents . As a saturated analogue, this dihydrochloride salt is an ideal intermediate for constructing compound libraries and exploring structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-5-3-8-7(6-10)2-4-9-8;;/h7-9H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHMOXBZERUALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C(C1)CCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride, a comparative analysis with structurally related compounds is provided below.

Structural and Functional Group Comparison

Compound Name Core Structure Substituents Functional Groups Key Properties
5-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride Bicyclic pyrrolo-pyridine 5-methyl, octahydro scaffold Secondary amine (dihydrochloride) High solubility, rigid scaffold
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Monocyclic pyrrolo-pyridine None Carboxylic acid Acidic, intermediate for synthesis
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Monocyclic pyrrolo-pyridine 5-chloro Carboxylic acid Increased electrophilicity
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) Monocyclic pyrrolo-pyridine 5-methoxy Carboxylic acid Enhanced solubility, hydrogen bonding
4,8-Dimethyl-pyrido[2,3-b][1,4]diazepin-2-one Tricyclic diazepinone 4,8-dimethyl Lactam Potential kinase inhibition

Key Findings

Saturation and Rigidity : The octahydro scaffold of the target compound confers rigidity, which may improve binding selectivity in receptor interactions compared to unsaturated analogs like 10a–10c .

Solubility : The dihydrochloride salt form enhances water solubility (>100 mg/mL estimated) relative to neutral carboxylic acid derivatives (e.g., 10a: ~50 mg/mL in DMSO) .

Synthetic Utility : Compounds 10a–10c (yields: 71–95%) serve as intermediates for coupling reactions (e.g., amide formation), whereas the target compound’s synthesis details are undisclosed, though its commercial discontinuation suggests scalability challenges .

Pharmacological Potential

  • The target compound’s secondary amine group mimics neurotransmitters like serotonin or dopamine, making it a candidate for neuropsychiatric drug development .
  • In contrast, 10b’s chloro substituent may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors, while 10c’s methoxy group could improve metabolic stability .

Biological Activity

5-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride (CAS Number: 2173992-26-0) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H18Cl2N2
  • IUPAC Name : 5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine; dihydrochloride
  • Molecular Weight : 213.15 g/mol

The biological activity of 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride is attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of specific receptors and enzymes, influencing several physiological pathways. The compound's unique structure allows it to participate in various chemical reactions such as oxidation and substitution, potentially leading to diverse biological effects.

Analgesic and Sedative Effects

Research into related compounds has demonstrated notable analgesic and sedative properties. For instance, derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown superior analgesic effects compared to traditional analgesics like aspirin and morphine in animal models . These findings suggest that 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride may possess similar therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrolopyridine derivatives:

  • Cytotoxicity Studies : A study examining a series of pyrrolopyridine derivatives found that many exhibited considerable potency against various cancer cell lines. The IC50 values indicated strong anticancer activity .
  • Analgesic Testing : In tests conducted on new derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones using the "writhing" test in mice, certain compounds demonstrated analgesic effects comparable to morphine .
  • Pharmacological Profiles : The pharmacological profiles of these compounds often include evaluations for sedative effects alongside analgesia. Studies indicated that modifications in chemical structure significantly influenced both potency and side effects .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey ActivityReference
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridinePyrrolopyridine derivativeAnalgesic
1H-Pyrrolo[2,3-b]pyridine derivativesPyrrolopyridine derivativeCytotoxic
Pyrrolo[3,4-c]pyridine-1,3(2H)-dionesPyrrolopyridine derivativeAnalgesic/Sedative

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride, and what reagents/conditions are typically employed?

  • Methodological Answer : The synthesis often involves multi-step reactions, including cyclization and functional group modifications. For example, nucleophilic substitution reactions using sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are common for introducing substituents . Reduction steps may employ lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions to stabilize intermediates. Continuous flow synthesis under controlled temperature/pressure can improve yield and reproducibility . Post-synthesis, dihydrochloride salt formation is achieved via HCl gas or aqueous HCl treatment.
Step Reagents/Conditions Purpose
CyclizationZnCl₂, MOMClChloromethylation of core structure
ReductionLiAlH₄/NaBH₄, anhydrous THFStabilize intermediates
Salt FormationHCl (gas or aqueous)Dihydrochloride preparation

Q. What spectroscopic and crystallographic methods validate the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Single-crystal X-ray diffraction (e.g., as in ) resolves stereochemistry and hydrogen-bonding networks . Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like NH or Cl⁻. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility is pH-dependent due to the dihydrochloride salt; it is highly soluble in polar solvents (e.g., water, methanol) but precipitates in non-polar media. Stability studies recommend storage at -20°C in anhydrous environments to prevent hydrolysis. Accelerated degradation studies (40°C/75% RH for 6 months) assess shelf life, with HPLC monitoring decomposition products .

Advanced Research Questions

Q. How does the stereochemistry of 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride influence its biological target specificity?

  • Methodological Answer : The (3aS,7aR) stereoisomer (if applicable) enhances binding to G protein-coupled receptors (GPCRs) or enzymes via complementary 3D interactions. Computational docking (e.g., AutoDock Vina) predicts binding poses, while enantiomeric separation via chiral HPLC validates stereochemical purity. Comparative assays with racemic mixtures quantify selectivity ratios (e.g., IC₅₀ differences) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:

  • Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolism in vivo .
  • Prodrug Design : Improve bioavailability via ester or amide prodrugs.
  • Comparative PK/PD Modeling : Link in vitro EC₅₀ to in vivo exposure using compartmental models.

Q. How can computational modeling predict binding affinity to neurological targets (e.g., serotonin receptors)?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions over time. Quantum mechanics/molecular mechanics (QM/MM) calculations identify key residues (e.g., Asp155 in 5-HT₂A) for hydrogen bonding. Free-energy perturbation (FEP) quantifies ΔΔG changes upon methylation or halogenation .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Key challenges include:

  • Racemization : Minimized via low-temperature reactions (<0°C) and chiral catalysts (e.g., BINAP-Ru complexes).
  • Byproduct Formation : Addressed by inline FTIR monitoring and Design of Experiments (DoE) to optimize reagent stoichiometry.
  • Purification : Simulated Moving Bed (SMB) chromatography separates enantiomers at pilot scales .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity in nucleophilic vs. electrophilic environments?

  • Methodological Answer : Contradictions may stem from solvent polarity or counterion effects. Systematic studies should:

  • Vary Solvents : Compare reactivity in DMF (polar aprotic) vs. THF (low polarity).
  • Assess Counterions : Replace Cl⁻ with BF₄⁻ or PF₆⁻ to test ion-pairing effects.
  • Kinetic Profiling : Use stopped-flow UV-Vis to measure reaction rates under standardized conditions .

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